

N-(2-Aminoethyl)glycine storage and stability best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-(2-Aminoethyl)glycine**

Cat. No.: **B554895**

[Get Quote](#)

N-(2-Aminoethyl)glycine (AEG) Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and stability of **N-(2-Aminoethyl)glycine** (AEG) and its principal application, Peptide Nucleic Acids (PNAs).

Frequently Asked Questions (FAQs)

Q1: How should solid **N-(2-Aminoethyl)glycine** be stored?

A1: Solid **N-(2-Aminoethyl)glycine** should be stored in its original, tightly sealed container in a cool, dry, and well-ventilated area.^[1] It should be kept away from incompatible materials, such as strong oxidizing agents, and protected from physical damage.^[1]

Q2: What is the general stability of the **N-(2-Aminoethyl)glycine** backbone in a Peptide Nucleic Acid (PNA) oligomer?

A2: The AEG backbone of PNA is exceptionally stable. PNAs are resistant to enzymatic degradation by both nucleases and proteases, which typically cleave the phosphodiester bonds in DNA/RNA and peptide bonds in proteins, respectively.^{[2][3][4]} They are also known to be stable over a wide pH range.^[2]

Q3: Are there specific conditions that can cause the degradation of PNA oligomers?

A3: Yes, under alkaline conditions (pH 9 and above), PNA oligomers can undergo a sequence-dependent N-terminal rearrangement and subsequent degradation.[5] This process involves an N-acyl transfer, which is a known pathway for peptide modifications.[6]

Q4: What are the visible signs of **N-(2-Aminoethyl)glycine** or PNA degradation?

A4: For solid AEG, signs of degradation are not typically visible. For PNA solutions, degradation would be detected analytically rather than visually. In an experimental context, unexpected results such as loss of binding affinity to target DNA/RNA, or the appearance of extra peaks in chromatographic analysis (e.g., HPLC), can indicate degradation of the PNA oligomer.

Q5: How does the lack of charge on the PNA backbone affect its stability?

A5: The neutral backbone of PNA, due to the repeating **N-(2-Aminoethyl)glycine** units, eliminates electrostatic repulsion between the PNA strand and a complementary DNA or RNA strand. This results in a higher thermal stability (higher melting temperature, T_m) of PNA-DNA and PNA-RNA duplexes compared to their natural DNA-DNA or DNA-RNA counterparts.[3][4]

Troubleshooting Guide

Problem	Potential Cause	Recommended Solution
Loss of PNA activity (e.g., reduced hybridization to target nucleic acid).	1. Degradation of the PNA oligomer due to improper storage of the solution (e.g., high pH, elevated temperature). 2. Multiple freeze-thaw cycles of the PNA stock solution.	1. Verify the pH of your buffer; for long-term storage, a slightly acidic to neutral pH (pH 6-7) is recommended. Store solutions frozen at -20°C or -80°C. 2. Aliquot PNA solutions upon receipt to minimize freeze-thaw cycles.
Appearance of unexpected peaks in HPLC analysis of a PNA sample.	1. N-terminal degradation of the PNA due to exposure to alkaline conditions (pH > 9). 2. Photodegradation if the sample was exposed to light for extended periods.	1. Analyze the pH of the solution. If experiments require alkaline conditions, be aware of the potential for degradation and consider the kinetics of the process. ^[5] 2. Store PNA solutions in amber vials or otherwise protected from light.
Poor solubility of a PNA oligomer.	The AEG backbone is uncharged and can be hydrophobic, especially with increasing length and certain nucleobase compositions.	Consider adding positively charged residues, such as lysines, to the terminus of the PNA sequence to improve aqueous solubility.

Quantitative Stability Data

The stability of PNA oligomers is highly dependent on pH, particularly concerning the N-terminal degradation pathway. The table below summarizes the half-lives of a PNA thymine monomer and various PNA oligomers at different pH values at room temperature (20°C).

Compound	pH	Half-life
PNA Thymine Monomer	11	34 days
PNA Oligomers (5-8 mers)	9	350 hours to 163 days (sequence-dependent)
PNA Oligomers (5-8 mers)	12	1.5 hours to 21 days (sequence-dependent)

(Data sourced from Eriksson et al., New J. Chem., 1998, 22, 1055-1059)[5]

Experimental Protocols

Protocol 1: Assessment of PNA Stability by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to monitor the degradation of a PNA oligomer over time.

1. Materials:

- PNA oligomer stock solution (e.g., in water or a suitable buffer)
- Aqueous buffers at various pH values (e.g., pH 4, 7, 9)
- HPLC system with a UV detector and a reverse-phase C18 column
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Temperature-controlled incubator or water bath

2. Methodology:

- Prepare solutions of the PNA oligomer at a known concentration in the different pH buffers.
- Divide each solution into aliquots in separate vials for each time point to avoid repeated sampling from the same vial.
- Incubate the vials at a desired temperature (e.g., room temperature, 37°C, 50°C).
- At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove one vial from each condition.

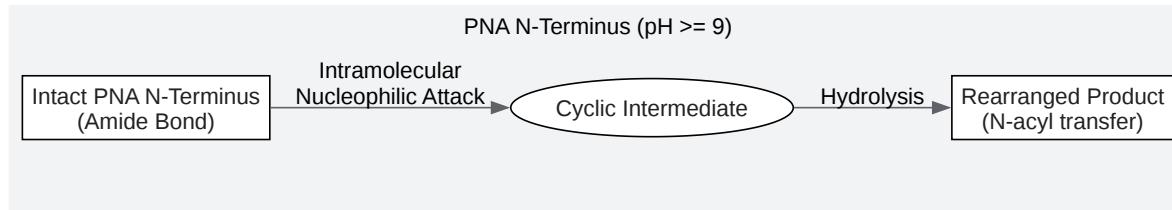
- Analyze the samples by reverse-phase HPLC. A typical gradient might be 5% to 60% Mobile Phase B over 30 minutes.
- Monitor the chromatogram at a suitable wavelength (e.g., 260 nm).
- Quantify the peak area of the intact PNA oligomer at each time point. The appearance of new peaks may indicate degradation products.
- Plot the percentage of remaining intact PNA versus time to determine the degradation kinetics.

Protocol 2: Forced Degradation Study

Forced degradation studies are used to identify potential degradation pathways and to develop stability-indicating analytical methods.^[7]

1. Stress Conditions:

- Acid Hydrolysis: Incubate PNA in 0.1 M HCl at 60°C for 24-48 hours.
- Base Hydrolysis: Incubate PNA in 0.1 M NaOH at room temperature for 2-24 hours. Note that PNA is known to be susceptible to degradation at high pH.^[5]
- Oxidation: Treat PNA with 3% hydrogen peroxide (H₂O₂) at room temperature for 24 hours.
- Thermal Stress: Incubate a solid sample and a solution sample of the PNA at an elevated temperature (e.g., 70°C) for 48 hours.
- Photostability: Expose the PNA solution to light according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

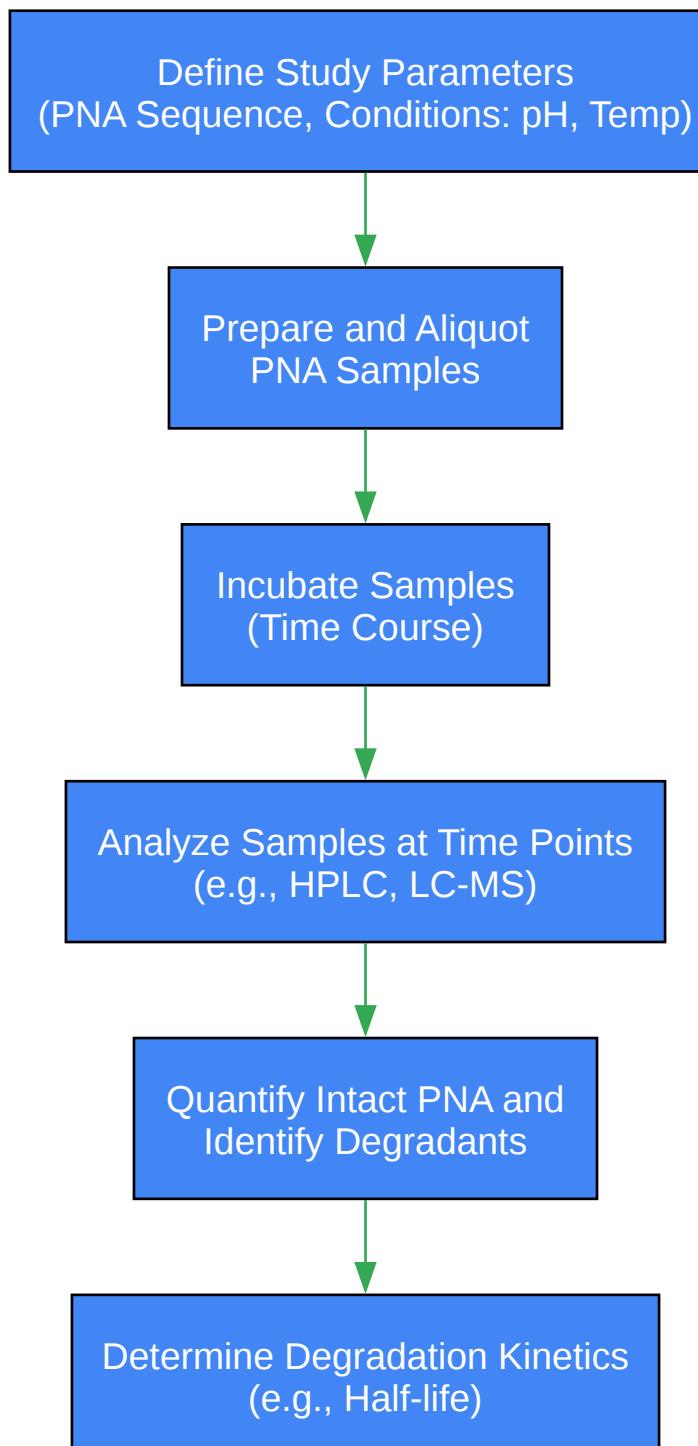

2. Analysis:

- After exposure to the stress condition, neutralize the acidic and basic samples.
- Analyze all samples, alongside an unstressed control, using a stability-indicating method, typically HPLC coupled with mass spectrometry (LC-MS).
- Compare the chromatograms of the stressed samples to the control to identify and characterize degradation products. Mass spectrometry will aid in identifying the mass shifts associated with degradation.

Visualizations

PNA N-Terminal Degradation Pathway

The primary chemical degradation pathway for PNA oligomers in alkaline conditions is an N-acyl transfer rearrangement at the N-terminus.



[Click to download full resolution via product page](#)

Caption: N-acyl transfer rearrangement at the PNA N-terminus under alkaline conditions.

General Workflow for PNA Stability Assessment

This workflow outlines the typical steps for evaluating the stability of a PNA oligomer.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for assessing the stability of PNA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Tracing the Primordial Chemical Life of Glycine: A Review from Quantum Chemical Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic modelling of Amadori N-(1-deoxy-D-fructos-1-yl)-glycine degradation pathways. Part I--reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. calpaclab.com [calpaclab.com]
- 5. Sequence dependent N-terminal rearrangement and degradation of peptide nucleic acid (PNA) in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Shifting Native Chemical Ligation into Reverse through N → S Acyl Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(2-aminoethyl)glycine | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [N-(2-Aminoethyl)glycine storage and stability best practices]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b554895#n-2-aminoethyl-glycine-storage-and-stability-best-practices>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com